N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a synthetic small molecule characterized by three core structural motifs:
- 3,4-Dihydroisoquinoline: A bicyclic aromatic amine scaffold common in bioactive compounds, often associated with receptor binding due to its planar structure and hydrogen-bonding capabilities.
- Thiophen-3-yl: A sulfur-containing heterocycle contributing to hydrophobic interactions and π-stacking, with substitution at the 3-position distinguishing it from more common 2-thiophene derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c28-31(29,24-10-9-19-5-1-3-7-21(19)15-24)26-16-25(23-12-14-30-18-23)27-13-11-20-6-2-4-8-22(20)17-27/h1-10,12,14-15,18,25-26H,11,13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCVTZMVVMTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The substitution with a 3,4-dihydroisoquinoline moiety and a thiophene group enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt critical PPIs involved in various signaling pathways, particularly those related to oxidative stress and inflammation. For instance, sulfonamide derivatives have been identified as potent inhibitors of the KEAP1-NRF2 interaction, leading to enhanced antioxidant responses in cellular models .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antifungal activities against various pathogenic fungi. For example, studies indicate that certain sulfonamide derivatives exhibit broad-spectrum antifungal activity, suggesting that the target compound may also possess similar properties .
- Cytotoxic Effects : Preliminary studies on related sulfonamide derivatives have shown cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 8.22 µM against human astrocytoma cells, indicating potential use in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of various naphthalene sulfonamide derivatives against seven phytopathogenic fungi. The results indicated that several compounds exhibited strong antifungal activity at concentrations as low as 50 µg/mL, with some derivatives showing superior efficacy compared to established antifungal agents .
- Cytotoxicity Assessment : In another study focusing on sulfonamide derivatives, compound 10f was tested for cytotoxicity against human astrocytoma cells and showed significant inhibition of cell viability at an IC50 of 8.22 µM. This suggests a promising avenue for further exploration in cancer therapeutics .
- Mechanistic Insights : Research on sulfonamide-based compounds has revealed their ability to inhibit key enzymes involved in tumor growth and metastasis. For example, certain derivatives were shown to inhibit carbonic anhydrase isoforms with nanomolar potency, providing insights into their potential as anticancer agents .
Comparison with Similar Compounds
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences :
- Replaces the sulfonamide group with a sulfonyl bridge and introduces a pyrrolidone carboxamide.
- Contains a 3-methoxyphenyl substituent instead of thiophen-3-yl.
- The pyrrolidone carboxamide introduces conformational flexibility, which could enhance binding to protease-like targets, as suggested by its association with MERS-CoV inhibitor research .
GF120918 ()
- Key Differences: Substitutes the sulfonamide with an acridine-carboxamide moiety. Retains the dihydroisoquinoline core.
- Implications :
Thiophene Positional Isomerism
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Key Differences: Features a thiophen-2-yl group instead of thiophen-3-yl. Lacks the dihydroisoquinoline and sulfonamide components.
- Implications :
Dihydroisoquinoline Derivatives in Receptor Modulation
Orexin Receptor Ligands ()
- Example: (R)-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide
- Key Differences :
- Incorporates a trifluoromethylpyridinyl group and phenylacetamide instead of thiophen-3-yl and sulfonamide.
- Implications :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting compounds.
- The absence of a sulfonamide may reduce polar interactions, favoring hydrophobic receptor interfaces .
Q & A
Basic: What is the general synthetic route for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, and what key steps are involved?
The synthesis typically follows a multi-step approach:
Core Formation : The naphthalene sulfonamide core is prepared via sulfonylation of naphthalene derivatives using reagents like 2-naphthalenesulfonyl chloride (e.g., DMF as solvent, K₂CO₃ as base) .
Thiophene Introduction : Thiophene-3-yl groups are incorporated via cross-coupling reactions (e.g., palladium-catalyzed Suzuki coupling) or nucleophilic substitution .
Amine Functionalization : The dihydroisoquinoline moiety is introduced through alkylation or reductive amination, often requiring anhydrous conditions and catalysts like NaBH₃CN .
Key Challenges : Optimizing coupling efficiency and minimizing byproducts during thiophene incorporation .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : For definitive 3D structural elucidation using software like SHELXL .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonamide protons at δ 7.5–8.5 ppm, thiophene signals at δ 6.5–7.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ~495.2 Da) .
- HPLC/Purity Analysis : Ensure >95% purity using C18 columns and UV detection .
Basic: How can researchers purify this compound, and what solvents are optimal?
- Liquid-Liquid Extraction : Use ethyl acetate or dichloromethane to isolate the product from aqueous layers .
- Column Chromatography : Silica gel with gradients of hexane:ethyl acetate (9:1 to 7:3) for polar impurities .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced: How can reaction yields be optimized during the dihydroisoquinoline coupling step?
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-coupling efficiency .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
